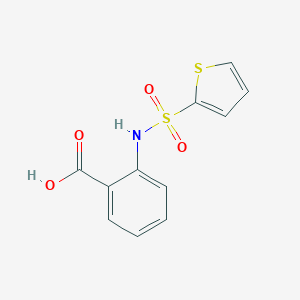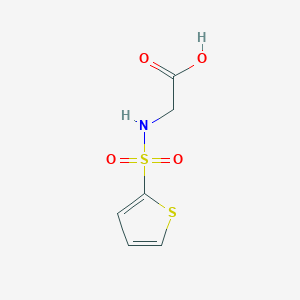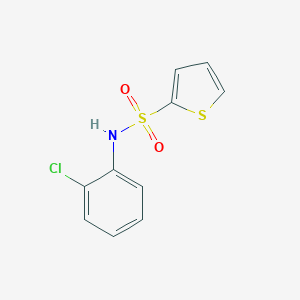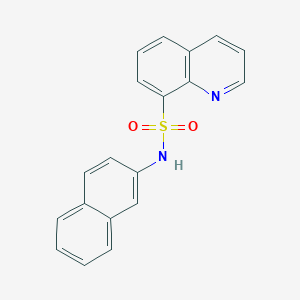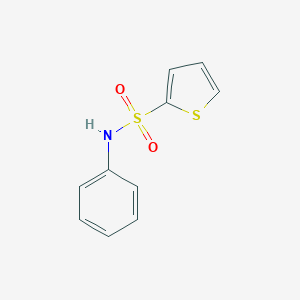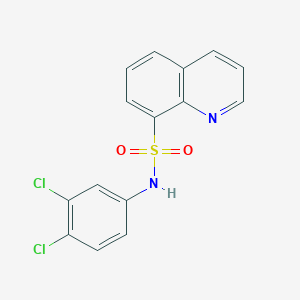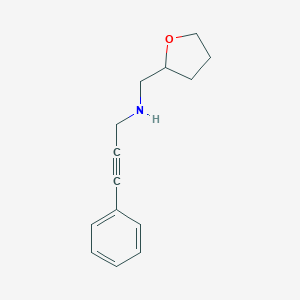
(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine” is a chemical compound with the molecular formula C14H17NO . It is also known by its IUPAC name, 3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-3,6-7,14-15H,5,9-12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.76 .Applications De Recherche Scientifique
Hydroamination and Synthesis of Amino Derivatives
The hydroamination of ethynyl- and propynyl-based compounds, including those with furanyl and tetrahydroindolic backbones, is a key method for synthesizing amino derivatives. These reactions, proceeding under mild conditions, yield products with significant stereoselectivity and potential for further chemical transformations. Such processes are fundamental in organic synthesis, enabling the development of novel compounds with applications ranging from materials science to pharmaceuticals (Sobenina et al., 2010).
Renewable Building Blocks for Materials Science
The use of renewable phenolic compounds, like phloretic acid, in reaction with furfurylamine demonstrates the shift towards sustainable chemistry. Such approaches not only enhance the reactivity of hydroxyl-bearing molecules but also pave the way for creating bio-based materials with wide-ranging applications, including in the construction of polybenzoxazine, a material noted for its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Functional Modification of Hydrogels
Amine compounds, through condensation reactions, modify poly vinyl alcohol/acrylic acid hydrogels, improving their swelling properties and thermal stability. This modification has implications for medical applications, showcasing the versatility of amine-functionalized polymers in creating materials tailored for specific uses, such as drug delivery systems and tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Catalysis and Synthesis of Nitrogen Ylides
The catalytic activity of complexes, such as [RuCl(η5-C5H5)(PPh3)2], in generating nitrogen ylides from tertiary amines and α-diazo ketones, illustrates the importance of catalysis in organic synthesis. Such reactions lead to the efficient formation of α-amino ketones, highlighting the role of catalysts in facilitating complex chemical transformations with high specificity and yield, relevant for synthesizing pharmaceuticals and fine chemicals (Zotto et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-3,6-7,14-15H,5,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBDHXSMSSJURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406000 |
Source


|
| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine | |
CAS RN |
893578-86-4 |
Source


|
| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

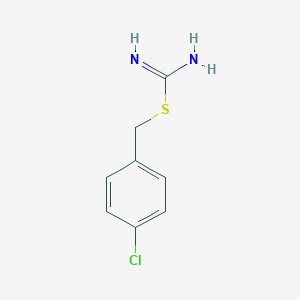
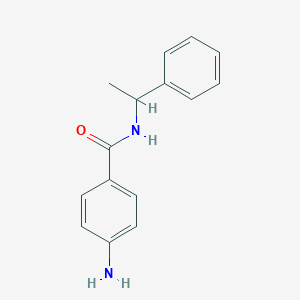

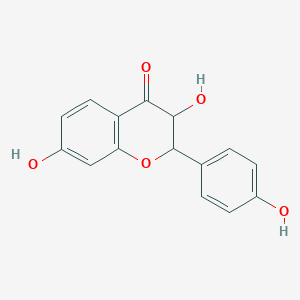
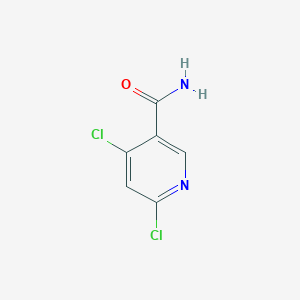
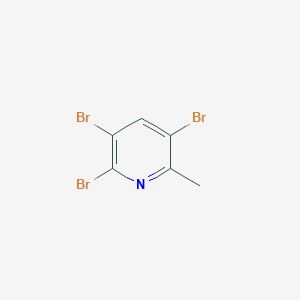
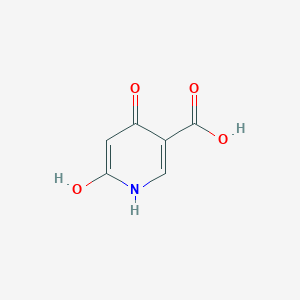
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
